![molecular formula C14H16Cl2N4O3 B13722505 1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obidoxime chloride is a member of the oxime family, primarily used as an antidote for organophosphate poisoning. Organophosphates are compounds that inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synapse, which can cause muscle contractions and paralysis . Obidoxime chloride works by reactivating acetylcholinesterase, thereby reversing the effects of organophosphate poisoning .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis-chloromethyl ether in absolute ethanol. The reaction mixture is refluxed for 35 minutes and then agitated for 5 hours at room temperature. The precipitate formed is filtered, washed with absolute ethanol, acetone, and ether, and then dried at 80°C .
Industrial Production Methods: In industrial settings, the production of obidoxime chloride follows similar synthetic routes but on a larger scale. The raw materials used include pyridine-4-aldoxime and bis-chloromethyl ether. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Obidoxime chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various nucleophiles, leading to the substitution of the chloride ion.
Oxidation and Reduction Reactions: The oxime group can undergo oxidation to form nitrile oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Produce substituted pyridinium compounds.
Oxidation Reactions: Yield nitrile oxides.
Reduction Reactions: Form amines.
Scientific Research Applications
Obidoxime chloride has a wide range of applications in scientific research:
Mechanism of Action
Obidoxime chloride exerts its effects by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates. The compound has a higher affinity for the organophosphate residue than the enzyme itself. It binds to the organophosphate, removing it from the enzyme and restoring the enzyme’s functionality. This process involves the cleavage of the bond between the enzyme and the organophosphate, followed by the elimination of the phosphate-oxime compound from the body via urine .
Comparison with Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
HI-6: A more recent oxime with a broader spectrum of activity against various nerve agents.
Trimedoxime and Methoxime: Other oxime derivatives used as antidotes for organophosphate poisoning.
Uniqueness of Obidoxime Chloride: Obidoxime chloride is unique due to its higher potency compared to pralidoxime and its ability to reactivate acetylcholinesterase more effectively. It is particularly useful in cases of poisoning with certain nerve agents where other oximes may be less effective .
Properties
Molecular Formula |
C14H16Cl2N4O3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c1-21-14(17-6-2-12(3-7-17)10-15-19)18-8-4-13(5-9-18)11-16-20;;/h2-11,14H,1H3;2*1H |
InChI Key |
KKTGFAHNZGSJAW-UHFFFAOYSA-N |
Isomeric SMILES |
COC([N+]1=CC=C(C=C1)/C=N/O)[N+]2=CC=C(C=C2)/C=N/O.[Cl-].[Cl-] |
Canonical SMILES |
COC([N+]1=CC=C(C=C1)C=NO)[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



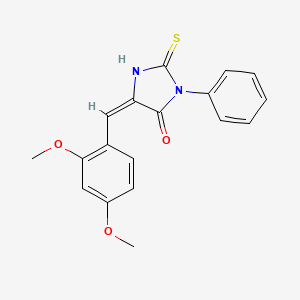
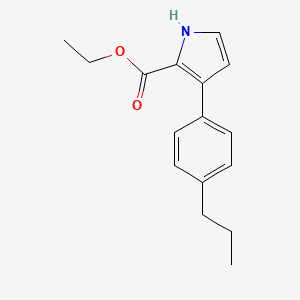

![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
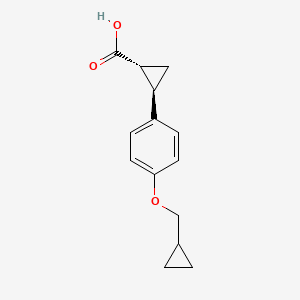
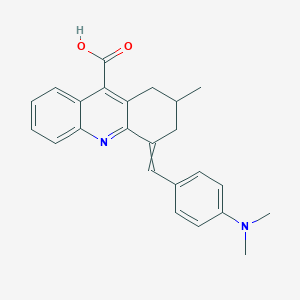
![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
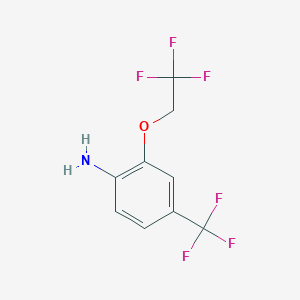
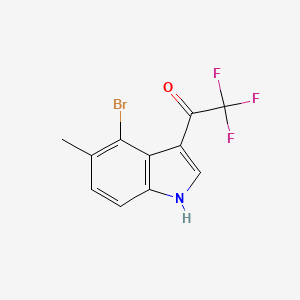
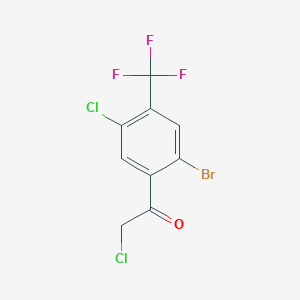
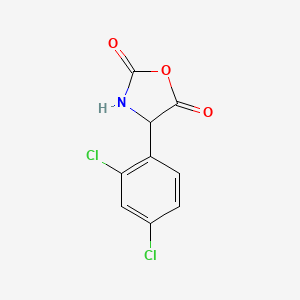
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
